H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH

Melanocortin receptor pharmacology MC3R agonism cAMP assay

Pain point: Researchers often mistakenly order inactive ACTH fragments for MC1R/MC3R studies. Solution: ACTH (1-10) (CAS 2791-05-1) is the only short fragment retaining MC1R agonism while lacking MC2R steroidogenic activity. - MC3R EC50 2.6 nM, 77-fold selective over MC4R; MC1R EC50 25 nM. - 8.8-fold more potent at MC3R than ACTH (4-10), validated in gastric protection models. - >98% HPLC purity, lyophilized, shipped globally with QC documentation.

Molecular Formula C59H78N16O16S
Molecular Weight 1299.4 g/mol
Cat. No. B12060015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH
Molecular FormulaC59H78N16O16S
Molecular Weight1299.4 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)N
InChIInChI=1S/C59H78N16O16S/c1-92-21-19-42(70-58(91)47(30-77)75-56(89)43(71-50(83)38(60)29-76)23-33-13-15-36(78)16-14-33)54(87)69-41(17-18-48(79)80)53(86)74-46(25-35-27-63-31-67-35)57(90)72-44(22-32-8-3-2-4-9-32)55(88)68-40(12-7-20-64-59(61)62)52(85)73-45(51(84)66-28-49(81)82)24-34-26-65-39-11-6-5-10-37(34)39/h2-6,8-11,13-16,26-27,31,38,40-47,65,76-78H,7,12,17-25,28-30,60H2,1H3,(H,63,67)(H,66,84)(H,68,88)(H,69,87)(H,70,91)(H,71,83)(H,72,90)(H,73,85)(H,74,86)(H,75,89)(H,79,80)(H,81,82)(H4,61,62,64)
InChIKeyDIBOMWBTHPDGOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACTH (1-10) Procurement & Differentiation Guide


H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH (CAS 2791-05-1), also designated ACTH (1-10), is the N-terminal decapeptide fragment of adrenocorticotropic hormone (ACTH) that shares its amino acid sequence with the α-melanocyte stimulating hormone (α-MSH) N-terminus [1]. Unlike the full-length ACTH (1-39) hormone or the clinically utilized ACTH (1-24) fragment, ACTH (1-10) lacks the critical Lys(15)-Lys(16)-Arg(17)-Arg(18) basic core required for MC2R (ACTH receptor) activation and adrenal steroidogenesis [2]. Instead, this fragment retains selective agonist activity at MC3R, MC4R, and MC1R while exhibiting quantifiable differences in potency and selectivity compared to the structurally adjacent fragments ACTH (4-10) and ACTH (4-11) [3]. These differential pharmacological properties make ACTH (1-10) a valuable molecular tool for discriminating melanocortin receptor subtype contributions in neuroendocrine, behavioral, and gastrointestinal research applications where eliminating MC2R-mediated steroidogenic confounds is essential [4].

Selective MC1R/MC3R/MC4R agonist; no MC2R steroidogenic activity
Enables MC2R-independent melanocortin receptor subtype discrimination
Reported CNS gastroprotection model context; N-terminal peptide probe

Why ACTH (1-10) Cannot Be Substituted by Other Fragments


The melanocortin peptide family shares the core His-Phe-Arg-Trp pharmacophore motif, yet N-terminal and C-terminal flanking residues critically modulate receptor subtype selectivity, binding affinity, and downstream signaling efficacy [1]. ACTH (1-10) is frequently conflated with ACTH (4-10) and ACTH (4-11) in procurement databases because they derive from the same precursor; however, the presence of the N-terminal Ser(1)-Tyr(2)-Ser(3) tripeptide in ACTH (1-10) confers an 8.8-fold greater potency at MC3R and measurable MC1R adenylate cyclase activation (EC50 25 nM), while the C-terminal Lys(11) residue in ACTH (4-11) alters the charge distribution and receptor interaction profile [2]. Procuring the incorrect fragment introduces uncontrolled variables in receptor pharmacology experiments: ACTH (4-10) lacks MC1R activity, ACTH (4-11) loses almost all MC1R binding, and neither fragment reproduces the stress-gastric protection phenotype demonstrated for ACTH (1-10) in vivo [3]. These non-interchangeable pharmacological fingerprints mean that generic substitution without sequence-level verification will compromise experimental reproducibility and data interpretability.

ACTH (4-10) substitution
Lacks MC1R activity; lower MC3R potency may shift receptor occupancy profiles and is unlikely to reproduce reported gastroprotection phenotype.
ACTH (4-11) substitution
Nearly absent MC1R binding; altered charge distribution may modify receptor interaction and functional response context.
Other ACTH fragments (5-10, 1-17)
Reported non-protective in stress-gastric lesion model; sequence overlap does not guarantee functional equivalence for brain-gut axis research.

Quantitative Differentiation Evidence


MC3R Agonist Potency vs. ACTH (4-10)

ACTH (1-10) exhibits significantly greater agonist potency at the human recombinant melanocortin-3 receptor (MC3R) compared to its closest structural analog ACTH (4-10), which lacks the N-terminal Ser-Tyr-Ser tripeptide. The EC50 difference of 8.8-fold indicates that the N-terminal extension stabilizes ligand-receptor interactions at the MC3R orthosteric site [1][2]. This differentiation is critical for researchers studying MC3R-mediated energy homeostasis or immune regulation where the 23 nM potency of ACTH (4-10) may be insufficient to achieve full receptor occupancy in physiologically relevant concentration ranges.

MC3R Potency vs. ACTH (4-10)
Cross-study comparable
EC50 2.6 nM (ACTH 1-10) vs 23 nM (ACTH 4-10); 8.8-fold difference
Supports MC3R potency differentiation review
Recombinant human MC3R cAMP assay context
Melanocortin receptor pharmacology MC3R agonism cAMP assay Structure-activity relationship

MC1R Activation vs. ACTH (4-11)

ACTH (1-10) stimulates adenylate cyclase activity in HEK293 cells expressing human recombinant MC1R with an EC50 of 25 nM [1]. In contrast, ACTH (4-11) — a fragment that begins at Met(4) and extends to Lys(11) — loses almost all activity for binding to melanocortin receptor 1 (MC1R), exhibiting only weak α-MSH-like potency at supraphysiological concentrations of 100–1000 nM . This functional dichotomy demonstrates that the N-terminal Ser(1)-Tyr(2)-Ser(3) extension present in ACTH (1-10) but absent in ACTH (4-11) is essential for MC1R recognition and activation. For researchers investigating MC1R-mediated pigmentation, UV-induced DNA damage repair, or anti-inflammatory signaling, ACTH (1-10) provides a tractable peptide tool whereas ACTH (4-11) is functionally inert at this receptor subtype.

MC1R Activation vs. ACTH (4-11)
Class-level
EC50 25 nM (ACTH 1-10); ACTH (4-11) requires >40-fold higher concentration for weak activity
MC1R functional engagement depends on N-terminal extension
MC1R assay context; ACTH (4-11) essentially null
MC1R receptor Melanocyte biology Pigmentation research Adenylate cyclase

In Vivo Gastroprotection vs. ACTH (5-10) & Others

In a direct head-to-head comparison of ACTH fragments in a cold-restraint stress gastric lesion model, intracerebroventricular administration of ACTH (1-10) (at a dose equimolar to 10 μg ACTH1-39) significantly reduced gastric lesion incidence and severity in rats [1]. Critically, the structurally related fragments ACTH (5-10), ACTH (34-39), and ACTH (1-17) were tested in the same study and were without protective effect [1]. This demonstrates that the gastroprotective activity maps specifically to the N-terminal decapeptide sequence and is not a generic property of all ACTH-derived fragments. Furthermore, ACTH (1-13) was also protective, suggesting the essential sequence lies within residues 1-10 [1]. This in vivo functional selectivity data provides a unique differentiation point: no other ACTH fragment of comparable or shorter length reproduces this phenotype.

In Vivo Gastroprotection
Head-to-head
ACTH (1-10) protective; ACTH (5-10), (34-39), (1-17) non-protective in stress-gastric lesion model
Gastroprotection phenotype maps to N-terminal decapeptide
Rat cold-restraint model, i.c.v. administration
Gastroprotection Stress response Brain-gut axis ACTH fragments

MC3R-over-MC4R Selectivity Ratio

Calculating the within-compound selectivity ratio (MC4R EC50 / MC3R EC50) reveals that ACTH (1-10) demonstrates a 77-fold preference for MC3R over MC4R, compared to only a 14-fold preference for ACTH (4-10) [1][2]. This 5.5-fold differential in selectivity ratio indicates that the N-terminal Ser-Tyr-Ser tripeptide not only enhances absolute MC3R potency but also reshapes the receptor selectivity profile of the fragment. For researchers studying MC3R-specific signaling pathways — such as natriuresis, energy partitioning, or immune tolerance — ACTH (1-10) offers a wider functional window between MC3R activation and MC4R-mediated effects than ACTH (4-10), reducing the likelihood of confounding MC4R cross-activation at experimental concentrations.

MC3R-over-MC4R Selectivity Ratio
Cross-study comparable
Selectivity ratio 77 (MC3R/MC4R EC50) vs 14 for ACTH (4-10)
Supports MC3R-selective signaling interpretation
Recombinant human receptor cAMP assays
Receptor selectivity MC3R vs MC4R Functional selectivity Melanocortin drug design

Absence of MC2R Steroidogenic Activity

In isolated rat adrenal cell steroidogenesis assays directly comparing ACTH fragments, ACTH (1-10) shows negligible corticosteroidogenic activity across the tested concentration range, whereas ACTH (1-24) produces a robust log dose-response curve [1]. This confirms that ACTH (1-10) lacks the essential MC2R activation motif (Lys-Lys-Arg-Arg at positions 15-18) required for adrenal steroidogenesis [1][2]. In the same assay, ACTH (4-10) and ACTH (5-10) are also virtually inactive, establishing that fragments shorter than ACTH (1-24) do not activate the adrenal ACTH receptor [1]. However, unlike ACTH (4-10) and ACTH (5-10), ACTH (1-10) uniquely retains MC3R, MC4R, and MC1R agonist activity. This combination — multi-receptor melanocortin agonism without MC2R-mediated steroidogenesis — is a distinctive pharmacological profile that no other fragment of equivalent or shorter length reproduces.

MC2R Steroidogenic Activity
Head-to-head
Negligible corticosteroidogenic activity; retains MC1R/MC3R/MC4R activity
MC2R-independent melanocortin receptor profiling
Isolated rat adrenal cell assay
MC2R selectivity Steroidogenesis Adrenal cell assay HPA axis

Validated Application Scenarios


MC3R-Selective Pharmacology Studies

Investigators studying MC3R-mediated energy homeostasis, natriuresis, or anti-inflammatory signaling can use ACTH (1-10) as a preferential MC3R agonist. With an EC50 of 2.6 nM at MC3R and a 77-fold selectivity window over MC4R (EC50 200 nM), this fragment provides a wider functional separation between MC3R and MC4R activation than ACTH (4-10) (14-fold selectivity) [1]. Experimental designs should target concentrations in the 1–30 nM range to achieve near-maximal MC3R occupancy while producing less than 15% MC4R activation, enabling cleaner interpretation of MC3R-dependent phenotypes [1].

CNS Stress-Gastric Lesion Research

ACTH (1-10) is the shortest ACTH fragment demonstrated to protect against cold-restraint stress-induced gastric lesions following intracerebroventricular administration [1]. Critically, this gastroprotection occurs in the absence of MC2R-mediated corticosterone release, confirmed by the negligible steroidogenic activity of ACTH (1-10) in adrenal cell assays [2]. This unique combination — in vivo efficacy at gastric protection without HPA axis activation — makes ACTH (1-10) the fragment of choice for dissecting brain POMC-derived peptide contributions to gastric mucosal defense mechanisms, particularly when ACTH (5-10) and ACTH (1-17) cannot substitute due to their established lack of protective effect in the same model [1][2].

MC1R Melanocyte & Pigmentation Studies

For investigators studying MC1R-dependent melanocyte biology, ACTH (1-10) provides a tractable peptide agonist with an EC50 of 25 nM for adenylate cyclase activation in HEK293-hMC1R cells [1]. ACTH (4-11) cannot fulfill this role, as it loses almost all MC1R binding activity and requires supraphysiological concentrations (100–1000 nM) for any measurable melanotropic effect [2]. ACTH (4-10) also lacks MC1R activity. Therefore, among short ACTH fragments spanning the His-Phe-Arg-Trp core, ACTH (1-10) uniquely retains MC1R agonism while simultaneously avoiding MC2R-mediated steroidogenic effects [3], making it suitable for in vivo pigmentation studies where glucocorticoid elevation would introduce unwanted metabolic variables.

SAR Studies Mapping N-Terminal Contributions

ACTH (1-10) serves as an essential comparator in systematic SAR programs that aim to deconvolute the contributions of individual ACTH residues to melanocortin receptor subtype binding and activation. Because ACTH (1-10), ACTH (4-10), and ACTH (4-11) differ only by the presence or absence of the N-terminal Ser-Tyr-Ser tripeptide and the C-terminal Lys residue, their side-by-side pharmacological profiling enables precise mapping of the structural determinants governing MC1R engagement (requires N-terminal extension) versus MC3R/MC4R potency modulation [1]. The quantitative EC50 differences documented above — 8.8-fold at MC3R, functional MC1R activation vs. absence, and 5.5-fold differential MC3R/MC4R selectivity — provide the numerical framework for computational modeling, pharmacophore mapping, and rational design of receptor-subtype-selective melanocortin ligands [1][2].

Application
Selection Property
Validation Focus
MC3R-selective pharmacology studies
MC3R-over-MC4R selectivity profile
MC3R/MC4R cAMP assay comparative evaluation
CNS stress-gastric lesion research
MC2R-independent gastroprotection
Stress-gastric lesion model validation
MC1R melanocyte and pigmentation studies
MC1R adenylate cyclase activation
MC1R functional assay validation
SAR mapping of N-terminal contributions
Fragment-specific receptor subtype profiles
Comparative melanocortin fragment pharmacology
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